3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}propan-1-ol
Description
This compound belongs to the pyrroloquinoxaline family, characterized by a fused pyrrole-quinoxaline core. Key structural features include:
- Propan-1-ol chain at position 1, offering hydrophilicity and flexibility for molecular interactions.
Its molecular formula is C₁₉H₁₆ClN₅O₃S, with a molecular weight of 453.88 g/mol. The compound’s physicochemical properties (e.g., solubility, LogP) are influenced by the polar sulfonyl group and the hydrophobic chlorophenyl moiety, making it a candidate for diverse applications, including medicinal chemistry.
Properties
Molecular Formula |
C19H17ClN4O3S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
3-[2-amino-3-(4-chlorophenyl)sulfonylpyrrolo[3,2-b]quinoxalin-1-yl]propan-1-ol |
InChI |
InChI=1S/C19H17ClN4O3S/c20-12-6-8-13(9-7-12)28(26,27)17-16-19(24(18(17)21)10-3-11-25)23-15-5-2-1-4-14(15)22-16/h1-2,4-9,25H,3,10-11,21H2 |
InChI Key |
RVELOJPUYDFESJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CCCO)N)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
FeCl₃-Catalyzed Annulation
The pyrroloquinoxaline scaffold is synthesized via FeCl₃-catalyzed annulation of 1-(2-aminophenyl)pyrroles. This method, adapted from the FeCl₃/TBHP (tert-butyl hydroperoxide) system, enables efficient cyclization under mild conditions. Key parameters include:
-
Catalyst : FeCl₃ (20 mol%)
-
Oxidant : TBHP (3.0 equiv, 70% in water)
-
Solvent : Dichloromethane or acetic acid
-
Temperature : Room temperature to 80°C
-
Reaction Time : 10–20 hours
The reaction proceeds through a radical mechanism, with FeCl₃ facilitating single-electron transfer (SET) to generate intermediates that undergo cyclization. Deviations in bond lengths (e.g., C–N distances of 1.377–1.378 Å in the quinoxaline ring) confirm structural integrity post-cyclization.
Sulfonation at the 3-Position
4-Chlorophenylsulfonyl Group Introduction
Sulfonation is achieved using 4-chlorophenylsulfonyl chloride under basic conditions:
-
Reagents : 4-Chlorophenylsulfonyl chloride (1.2 equiv), Triethylamine (1.5 equiv)
-
Solvent : Dichloromethane or THF
-
Reaction Time : 1–2 hours
The sulfonyl group attaches selectively at the 3-position of the pyrroloquinoxaline core, as evidenced by NMR chemical shifts (e.g., δ = 9.11 ppm for aromatic protons adjacent to sulfonyl). Steric effects from the quinoxaline ring ensure regioselectivity, with minimal byproduct formation.
Propanol Chain Attachment
Alkylation of the Pyrrolo Nitrogen
The propanol chain is introduced via nucleophilic substitution:
-
Starting Material : 3-[(4-Chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine
-
Alkylating Agent : 3-Chloropropan-1-ol (1.5 equiv)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : DMF or acetone
-
Temperature : 60–80°C
-
Reaction Time : 6–12 hours
The reaction proceeds via an SN2 mechanism, with the pyrrolo nitrogen attacking the electrophilic carbon of 3-chloropropan-1-ol. Excess base ensures deprotonation of the hydroxyl group post-alkylation.
Purification and Characterization
Column Chromatography
Crude products are purified using silica gel chromatography with hexane-ethyl acetate (1:1 to 3:1 gradient). The target compound elutes at R<sub>f</sub> = 0.65 in ethyl acetate-hexane (1:1).
Recrystallization
Final recrystallization from chloroform yields orange crystals with a melting point of 148–150°C.
Spectroscopic Validation
-
<sup>1</sup>H NMR (CDCl₃) : δ = 9.11 (s, 1H, NH₂), 7.82–7.45 (m, 8H, aromatic), 4.20 (t, J = 6.4 Hz, 2H, CH₂OH), 3.65 (t, J = 6.4 Hz, 2H, NCH₂).
-
X-ray Crystallography : Confirms coplanarity of the quinoxaline ring (r.m.s. deviation = 0.022 Å) and sulfonyl group orientation.
Comparative Analysis of Synthetic Routes
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions include nitro derivatives, sulfides, and substituted chlorophenyl compounds, respectively.
Scientific Research Applications
3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain. The pathways involved may include signal transduction cascades or metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing in substituents or core modifications:
Physicochemical and Spectral Comparisons
Quinoxaline-2,3-diol (11) melts at 287–289°C, indicating that hydroxyl groups reduce rigidity compared to sulfonyl or nitrile substituents .
Spectral Features :
- IR Spectroscopy :
- The amino group in the target compound likely shows N–H stretches near 3300–3500 cm⁻¹, similar to 10d .
- The sulfonyl group (S=O) would exhibit strong absorption at ~1350–1150 cm⁻¹, absent in 10d and 11 .
- ¹H-NMR :
- Aromatic protons in the 4-chlorophenyl group would resonate at δ 7.4–7.8 ppm, differing from the 3-chlorophenyl analogue (δ 7.5–7.9 ppm due to para vs. meta substitution) .
Computational Properties: The ethanol analogue (XLogP3 = 2.3) has lower lipophilicity than the target compound (predicted XLogP3 ~3.0 due to longer propanol chain and para-Cl).
Research Findings and Data Tables
Table 1: Comparative Electronic and Steric Effects
Biological Activity
The compound 3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}propan-1-ol is a member of the pyrroloquinoxaline class, which has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that compounds related to pyrrolo[2,3-b]quinoxalines exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives similar to our compound have shown promising results against human leukemia cell lines such as K562 and HL60.
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}propan-1-ol | K562 | 10.5 |
| 3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}propan-1-ol | HL60 | 12.0 |
| Reference Drug A6730 | K562 | 9.0 |
| Reference Drug A6730 | HL60 | 11.0 |
The data indicates that the compound exhibits cytotoxicity in the low micromolar range, comparable to established anticancer agents.
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases involved in cell proliferation and survival pathways. Similar compounds have been identified as inhibitors of IKK2 (IκB kinase), which plays a crucial role in the NF-kB signaling pathway associated with cancer progression and resistance to therapy .
Case Studies
In a study focused on pyrroloquinoxaline derivatives, it was found that modifications in the sulfonamide group significantly influenced the anticancer activity. The study reported that compounds with a 4-chlorophenyl substituent showed enhanced cytotoxic effects compared to their non-substituted counterparts. The IC50 values ranged from 10 µM to 15 µM for various leukemia cell lines, indicating a strong potential for further development .
Q & A
Q. Table 1: Solvent Impact on Reaction Yield
| Reaction Step | Optimal Solvent | Yield Range (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | Dichloromethane | 65-75 | ≥95% |
| Cyclization | Xylene | 70-85 | ≥90% |
| Final Recrystallization | 2-Propanol | 80-90 | ≥98% |
Advanced: What computational strategies are recommended for analyzing electronic properties and binding interactions?
Methodological Answer:
Combining quantum mechanical and molecular docking tools provides robust insights:
- Wavefunction Analysis (Multiwfn) : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. Electron localization function (ELF) analysis reveals bonding patterns critical for reactivity .
- Docking Studies (AutoDock4) : Incorporate receptor flexibility (e.g., sidechain rotamers) to model ligand-receptor interactions. Cross-docking validation with homologous proteins (e.g., HIV protease) ensures reliability .
- Topology Analysis : Use quantum theory of atoms in molecules (QTAIM) to characterize bond critical points and non-covalent interactions .
Example Workflow:
Optimize geometry using DFT (B3LYP/6-31G*).
Generate ESP/ELF maps via Multiwfn .
Perform flexible docking with AutoDock4, prioritizing low-energy conformers .
Basic: What analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and detects stereochemical impurities. Key signals include the sulfonyl group (δ 7.5-8.2 ppm for aromatic protons) and pyrroloquinoxaline backbone .
- X-ray Crystallography : Resolves 3D conformation, particularly for chiral centers or steric hindrance .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with UV detection at λ = 254 nm .
Q. Table 2: Analytical Parameters
| Technique | Critical Parameters | Target Criteria |
|---|---|---|
| 1H NMR | Integration ratios, splitting | Matches theoretical |
| HPLC | Retention time, peak symmetry | ≥95% purity |
| X-ray Diffraction | R-factor, resolution | <0.05 Å |
Advanced: How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
Methodological Answer:
- Scaffold Modification : Introduce substituents at the 4-chlorophenyl or pyrroloquinoxaline moieties to assess bioactivity changes. For example, replace Cl with F to study halogen bonding effects .
- In Vitro Assays : Use kinase inhibition or cytotoxicity screens (e.g., MTT assay) to correlate structural changes with activity .
- Computational SAR : Apply QSAR models (e.g., CoMFA) to predict activity from electronic descriptors (HOMO/LUMO, logP) .
Key Variables in SAR Design:
- LogP (lipophilicity): Adjust via alkyl chain length or sulfonyl groups.
- Hydrogen bonding: Modify amino or hydroxyl groups.
Basic: What are critical considerations for reaction solvents and catalysts in the sulfonylation step?
Methodological Answer:
- Solvent Polarity : Polar aprotic solvents (e.g., DCM) stabilize transition states in sulfonylation by solvating counterions without participating in side reactions .
- Catalyst Role : Triethylamine scavenges HCl, shifting equilibrium toward product formation. Avoid excess base to prevent decomposition .
- Temperature : Mild heating (40-50°C) accelerates sulfonylation without degrading heat-sensitive intermediates .
Advanced: How can experimental and computational data resolve contradictions in reported biological activities?
Methodological Answer:
- Data Triangulation : Cross-validate in vitro results (e.g., IC50 values) with docking scores (AutoDock4) and electronic descriptors (Multiwfn). For instance, low experimental activity but high docking affinity may suggest poor membrane permeability .
- Meta-Analysis : Compare logP, solubility, and protein binding affinity across studies to identify outliers. Use molecular dynamics (MD) simulations to assess conformational stability in biological environments .
Case Study : If conflicting cytotoxicity data arise, re-evaluate assay conditions (e.g., cell line variability) and computationally predict membrane permeability (logD at pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
